BenchChemオンラインストアへようこそ!

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea

Drug Metabolism Pharmacokinetics Microsomal Stability

1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-phenylurea (C₁₇H₁₆FN₃O, MW 297.33 g/mol) is a synthetic phenylurea indole derivative that serves as a critical pharmacophore in medicinal chemistry. Unlike non-specific indole building blocks, this compound is a direct precursor to potent, selective ATP-binding cassette subfamily G member 2 (ABCG2) inhibitors.

Molecular Formula C17H16FN3O
Molecular Weight 297.33 g/mol
Cat. No. B5413702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea
Molecular FormulaC17H16FN3O
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F
InChIInChI=1S/C17H16FN3O/c18-13-6-7-16-15(10-13)12(11-20-16)8-9-19-17(22)21-14-4-2-1-3-5-14/h1-7,10-11,20H,8-9H2,(H2,19,21,22)
InChIKeyMYJNUUQAJXHHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-phenylurea: Chemical Identity, Drug Transporter Selectivity, and Core Pharmacophore for Targeted Procurement


1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-phenylurea (C₁₇H₁₆FN₃O, MW 297.33 g/mol) is a synthetic phenylurea indole derivative that serves as a critical pharmacophore in medicinal chemistry. Unlike non-specific indole building blocks, this compound is a direct precursor to potent, selective ATP-binding cassette subfamily G member 2 (ABCG2) inhibitors. The 5-fluoro substitution on the indole ring is essential for enhancing metabolic stability, as evidenced by individual component profiling [1], while the integrated phenylurea-indole scaffold demonstrates intrinsic selectivity for the ABCG2 transporter over the closely related ABCB1 (P-glycoprotein) efflux pump [2]. This predefined selectivity profile renders it a rational procurement choice over unsubstituted or non-fluorinated indole analogs for reverse multidrug resistance (MDR) research.

Why 1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-phenylurea Cannot Be Replaced by Unsubstituted Indole or Simple Phenylurea Alternatives in ABCG2 Programs


Generic substitution of this compound with unsubstituted 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea or truncated phenylurea analogs fails to recapitulate the requisite target selectivity and pharmacokinetic resilience. The 5-fluoro substituent critically tunes the electronic character of the indole ring system, directly impacting ionization potential to suppress undesirable electron transfer [1] and substantially altering metabolic clearance. Quantitative metabolic profiling confirms that the 5-fluoroindole core possesses an intrinsic clearance (Clint) of 9.0 mL/min/kg in rat liver microsomes [2]. Furthermore, structure-activity relationship (SAR) studies on phenylurea indole derivatives demonstrate that expanding the π-system from this specific core is the key determinant for achieving potent ABCG2 inhibition while maintaining complete inactivity against ABCB1 [3]; non-fluorinated or non-indole scaffolds cannot guarantee this dual selectivity, potentially confounding MDR reversal assays.

Quantitative Evidence Guide: Differentiating 1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-phenylurea from Analogs


Superior Metabolic Stability Conferred by 5-Fluoroindole Substitution vs. Unsubstituted Indole Core

The 5-fluoro substitution on the indole ring of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea provides a measurable metabolic stability advantage over the unsubstituted indole analog. While specific Clint data for the final urea compound is proprietary, the core 5-fluoroindole fragment demonstrates high metabolic stability in rat liver microsomes with a Clint of 9.0 mL/min/kg [1]. This is a critical differentiator, as unsubstituted indoles are generally more susceptible to oxidative metabolism; the electron-withdrawing fluorine atom reduces the electron density of the aromatic ring, thereby increasing its resilience to cytochrome P450-mediated degradation [2].

Drug Metabolism Pharmacokinetics Microsomal Stability

Intrinsic Selectivity for ABCG2 over ABCB1 Transporter in Phenylurea Indole Derivatives

Phenylurea indole derivatives incorporating the 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea pharmacophore exhibit potent inhibition of the ABCG2 transporter while demonstrating no inhibitory activity against the closely related ABCB1 (P-glycoprotein) transporter [1]. This is a stark contrast to many pan-ABC transporter inhibitors. For example, the extended π-system derivatives (e.g., compounds 3c and 3f) based on this core were the most potent ABCG2 inhibitors in the series and were completely inactive on ABCB1. This selective mechanistic action was validated by demonstrating that these compounds increase mitoxantrone accumulation specifically in ABCG2-overexpressing H460/MX20 cells and stimulate ABCG2 ATP hydrolysis without affecting its expression, confirming they are competitive substrates unique to ABCG2 [1].

Multidrug Resistance ABC Transporter Selectivity

Validated Synthetic Tractability and Efficiency vs. Complex Alternative Scaffolds

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea and its downstream phenylurea indole derivatives is characterized as simple and efficient, utilizing straightforward coupling reactions [1]. This is a direct differentiator from complex macrocyclic or polycyclic ABCG2 inhibitors, which often require lengthy, low-yielding synthetic sequences. The facile synthetic route enables rapid SAR exploration, which was demonstrated by the generation of three series of phenylurea indole derivatives with potent activity. In a procurement context, this translates to higher commercial availability of the building block and reduced cost and time for custom synthesis of analogs.

Medicinal Chemistry Synthetic Route Lead Optimization

PKCα Kinase Inhibitory Potential and Isoform Selectivity of the Indolylurea Pharmacophore

The indolylurea chemotype, which is the core scaffold of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea, has been validated as a structural class capable of achieving nanomolar inhibition of Protein Kinase C alpha (PKCα) with significant selectivity over Protein Kinase A (PKA) [1]. This is a therapeutically relevant distinction, as dual PKCα/PKA inhibition is detrimental to cardiac calcium handling. Specifically, an indolylurea from this series demonstrated an IC50 of 95 nM against PKCα [2]. While this data point is from a closely related analog, it establishes the inherent potential of the pharmacophore. A researcher selecting this compound as a core scaffold will be working with a chemotype that has a proven track record of achieving the high selectivity required for cardiac therapeutic targets, unlike non-indole urea alternatives that may possess a higher risk of off-target PKA inhibition.

Kinase Inhibition PKCα Cardiology

High-Impact Procurement Scenarios for 1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-phenylurea


Rational Design and Synthesis of Selective ABCG2 Inhibitors to Reverse Multidrug Resistance in Oncology

This compound is the optimal starting material for programs aiming to overcome ABCG2-mediated multidrug resistance in cancers like non-small cell lung cancer. As demonstrated by the work of Ye et al. (2023) [1], extending the π-system from this core yields inhibitors (e.g., 3c, 3f) that potently and selectively block ABCG2 without affecting ABCB1. Procuring this specific fluorinated building block is essential, as the selectivity profile is built directly into the scaffold, allowing researchers to create tools that increase the intracellular accumulation of chemotherapeutics like mitoxantrone exclusively in ABCG2-overexpressing tumors.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Metabolically Stable Indole Scaffolds

For experimental pharmacology requiring sufficient systemic exposure, the high metabolic stability of the 5-fluoroindole core (Clint = 9.0 mL/min/kg in rat liver microsomes [2]) makes this urea derivative a superior choice over oxidation-prone, unsubstituted indole building blocks. Scientists developing oral ABC transporter inhibitors, CNS-penetrant kinase inhibitors, or anti-infectives can base their SAR on this scaffold, confident that the core fragment will contribute to a longer effective half-life and higher oral bioavailability in rodent models.

Development of Isoform-Selective PKCα Inhibitors for Cardiac Calcium Handling Dysfunction

The indolylurea structure is a proven pharmacophore for achieving nanomolar inhibition of PKCα (IC50 ≈ 95 nM [3]) with the critical ability to differentiate from closely related AGC-kinases like PKA [4]. Research groups focused on heart failure, where PKCα upregulation impairs calcium cycling and contractility, should procure this compound as a core scaffold. Starting SAR from this point leverages the documented selectivity profile, allowing medicinal chemists to optimize potency and drug-like properties while maintaining the essential PKCα-over-PKA selectivity that prevents counterproductive effects on cardiac myocyte relaxation.

Quote Request

Request a Quote for 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.